Cas no 4597-87-9 (2-(methylamino)pyridine)

2-(methylamino)pyridine 化学的及び物理的性質
名前と識別子
-
- N-Methylpyridin-2-amine
- 2-Methylaminopyridine
- 2-(Methylamino)pyridine
- Methylamino-2 pyridine
- N-2-Pyridylmethylamine
- N-Methyl-2-pyridinamine
- Pyridine, 2-(methylamino)-
- Pyridine,2-(methylamino)- (6CI,7CI,8CI)
- Methyl(pyridin-2-yl)amine
- N-Methyl-2-aminopyridine
- N-Methyl-N-(2-pyridyl)amine
- N-Methyl-N-(pyridin-2-yl)amine
- NSC 122871
- BIDD:GT0559
- AMY25681
- SCHEMBL22421
- SCHEMBL2576664
- 2-(Aminomethyl)pyridine (2-Picolylamine)
- FT-0613004
- pyridin-2-yl-methylamine
- N-Methyl-N-(2-pyridinyl)amine #
- M0823
- SCHEMBL21117871
- BB 0257009
- BCP22802
- MFCD00006250
- SB52353
- FD-0251
- PYRIDINE, 2-METHYLAMINO-
- 2-pyridinemethaneamine
- EN300-16205
- WLN: T6NJ BM1
- AC-13257
- 4597-87-9
- SCHEMBL24122390
- 2-methylamino-pyridine
- N-methyl pyridimine
- 2-(methylamino)-pyridine
- EINECS 224-997-9
- NS00031575
- 2-(Methylamino)pyridine, 98%
- DTXSID60196670
- CS-0134535
- InChI=1/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8
- 2-Pyridinamine, N-methyl-
- J-523733
- 2-(methylamino) pyridine
- NSC-122871
- 2-Pyridinamine, N-methyl- (9CI)
- SY008924
- F19549
- AKOS000121466
- NSC122871
- N-Methylpyrdn-2-amne
- methyl-pyridin-2-yl-amine
- 2-(N-Monomethylamino)pyridine
- STK503762
- DB-051345
- 2-(methylamino)pyridine
-
- MDL: MFCD00006250
- インチ: 1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)
- InChIKey: SVEUVITYHIHZQE-UHFFFAOYSA-N
- ほほえんだ: CNC1=CC=CC=N1
- BRN: 108188
計算された属性
- せいみつぶんしりょう: 108.06884
- どういたいしつりょう: 108.068748
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 63.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 24.9
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ライトイエロー
- 密度みつど: 1.052 g/mL at 25 °C(lit.)
- ゆうかいてん: 15 °C (lit.)
- ふってん: 201°C(lit.)
- フラッシュポイント: 華氏温度:190.4°f
摂氏度:88°c - 屈折率: n20/D 1.578(lit.)
- PSA: 24.92
- LogP: 1.19630
- ようかいせい: 自信がない
2-(methylamino)pyridine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN2810
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 26-36/37/39
- RTECS番号:UT5500000
-
危険物標識:
- リスク用語:R20/21/22;R36/37/38
- セキュリティ用語:S26;S36/37/39
- 危険レベル:6.1
- 包装グループ:III
- 危険レベル:6.1
- 包装カテゴリ:III
2-(methylamino)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D956616-100g |
N-Methylpyridin-2-amine |
4597-87-9 | 98% | 100g |
$350 | 2023-05-17 | |
Chemenu | CM174293-100g |
N-Methylpyridin-2-amine |
4597-87-9 | 98% | 100g |
$325 | 2022-06-11 | |
Enamine | EN300-16205-0.25g |
N-methylpyridin-2-amine |
4597-87-9 | 95% | 0.25g |
$19.0 | 2023-06-04 | |
Enamine | EN300-16205-2.5g |
N-methylpyridin-2-amine |
4597-87-9 | 95% | 2.5g |
$36.0 | 2023-06-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51850-5g |
N-Methylpyridin-2-amine |
4597-87-9 | 98% | 5g |
¥158.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51850-100g |
N-Methylpyridin-2-amine |
4597-87-9 | 98% | 100g |
¥1648.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158828-1g |
2-(methylamino)pyridine |
4597-87-9 | >98.0%(GC) | 1g |
¥50.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | OU489-25g |
2-(methylamino)pyridine |
4597-87-9 | 98% | 25g |
¥573.0 | 2022-06-10 | |
Chemenu | CM174293-25g |
N-Methylpyridin-2-amine |
4597-87-9 | 98% | 25g |
$104 | 2022-06-11 | |
eNovation Chemicals LLC | D517650-5g |
N-Methylpyridin-2-aMine |
4597-87-9 | 97% | 5g |
$215 | 2024-05-24 |
2-(methylamino)pyridine 関連文献
-
Hiroyuki Watanabe,Masahiro Ono,Shimpei Iikuni,Hiroyuki Kimura,Yoko Okamoto,Masafumi Ihara,Hideo Saji RSC Adv. 2015 5 1009
-
Sonu Sheokand,Manali A. Mohite,Dipanjan Mondal,Shalini Rangarajan,Maravanji S. Balakrishna New J. Chem. 2023 47 13538
-
Hendris Wongso,Maiko Ono,Tomoteru Yamasaki,Katsushi Kumata,Makoto Higuchi,Ming-Rong Zhang,Michael J. Fulham,Andrew Katsifis,Paul A. Keller RSC Med. Chem. 2023 14 858
-
Andrew J. Swarts,Selwyn F. Mapolie Dalton Trans. 2014 43 9892
-
Kana Sakamoto,Takahiro Nishimura Chem. Commun. 2022 58 11783
-
Om P. S. Patel,Nitesh Kumar Nandwana,Ajay Kumar Sah,Anil Kumar Org. Biomol. Chem. 2018 16 8620
-
Xue-Qi Zhang,Zhong-Xia Wang Org. Biomol. Chem. 2014 12 1448
-
Jia-Qi Di,Mo Zhang,Yu-Xuan Chen,Jin-Xin Wang,Shan-Shan Geng,Jia-Qi Tang,Zhan-Hui Zhang Green Chem. 2021 23 1041
-
9. Ketenes and mesoions. Interconversion of mesoionic pyridopyrimidinium olates and pyridopyrimidinones. (2-Pyridyl)iminopropadienone. Part 2??1Heidi Gade Andersen,Ullrich Mitschke,Curt Wentrup J. Chem. Soc. Perkin Trans. 2 2001 602
-
Daisuke Yamauchi,Ikumi Nakamura,Takahiro Nishimura Chem. Commun. 2021 57 11787
2-(methylamino)pyridineに関する追加情報
Introduction to 2-(methylamino)pyridine (CAS No. 4597-87-9)
2-(methylamino)pyridine, with the chemical formula C₆H₈N₂, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered considerable attention due to its versatile applications in drug synthesis and biochemical studies. The compound's unique structural properties, characterized by a pyridine ring substituted with a methylamino group, make it a valuable intermediate in the development of various therapeutic agents.
The CAS No. 4597-87-9 identifier is a globally recognized numerical code that uniquely identifies this chemical substance. This standardized classification ensures precise communication among researchers, manufacturers, and regulatory bodies, facilitating accurate documentation and handling. The compound's stability and reactivity profile have been extensively studied, making it a reliable component in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the role of 2-(methylamino)pyridine in the design of novel pharmacophores. Its structural motif is frequently incorporated into drug candidates targeting neurological disorders, infectious diseases, and cancer. The methylamino group contributes to the compound's ability to interact with biological targets, enhancing its potential as a therapeutic building block.
In particular, studies have demonstrated the compound's utility in the synthesis of kinase inhibitors, which are critical in oncology treatments. The pyridine core provides a scaffold that can be modified to optimize binding affinity to specific enzyme targets. Additionally, the presence of the methylamino group allows for further functionalization, enabling the creation of more complex and potent molecules.
The pharmaceutical industry has leveraged 2-(methylamino)pyridine to develop compounds with improved pharmacokinetic properties. For instance, derivatives of this molecule have been investigated for their ability to cross the blood-brain barrier, making them promising candidates for treating central nervous system disorders. Researchers have also explored its applications in antiviral therapies, where its structural features facilitate inhibition of viral protease enzymes.
From a synthetic chemistry perspective, 2-(methylamino)pyridine serves as a versatile precursor for constructing more intricate molecular frameworks. Its reactivity allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This adaptability has been exploited in multi-step synthetic routes leading to bioactive molecules with tailored properties.
The compound's role in material science is equally noteworthy. Beyond pharmaceutical applications, 2-(methylamino)pyridine has been utilized in the development of advanced materials, such as ligands for metal-organic frameworks (MOFs). These materials exhibit unique properties that make them suitable for gas storage, catalysis, and separation technologies. The amine functionality enhances coordination capabilities with metal centers, contributing to the stability and performance of these materials.
Environmental scientists have also examined the behavior of 2-(methylamino)pyridine in ecosystems. While its primary focus remains in controlled laboratory settings, understanding its degradation pathways and environmental impact is crucial for sustainable chemical practices. Studies indicate that under certain conditions, the compound can undergo biodegradation or transform into less toxic metabolites, suggesting minimal long-term ecological risk.
The regulatory landscape governing 2-(methylamino)pyridine reflects its importance in industrial and research applications. Compliance with safety protocols ensures that handling procedures minimize risks to personnel while maintaining efficacy in scientific endeavors. Manufacturers adhere to stringent guidelines to guarantee product purity and consistency across batches.
Future research directions may explore novel derivatives of 2-(methylamino)pyridine, focusing on enhancing their therapeutic potential or expanding their utility in other fields. Advances in computational chemistry could further accelerate the design of optimized derivatives by predicting molecular interactions with high accuracy.
In conclusion,2-(methylamino)pyridine (CAS No. 4597-87-9) is a multifaceted compound with broad applications spanning pharmaceuticals, materials science, and environmental research. Its unique structural features and reactivity profile continue to drive innovation across multiple scientific disciplines. As research progresses,this compound will likely remain at the forefront of chemical investigations,contributing to advancements that benefit society.
4597-87-9 (2-(methylamino)pyridine) 関連製品
- 1202-34-2(N-(pyridin-2-yl)pyridin-2-amine)
- 75135-46-5(N2-methyl-2,6-Pyridinediamine)
- 5683-33-0(N,N-Dimethylpyridin-2-amine)
- 1806840-16-3(Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)
- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)
- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)
- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)
- 1805296-16-5(4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)

